methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(3,4-dinitropyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O6/c1-22-12(17)9-4-2-8(3-5-9)6-14-7-10(15(18)19)11(13-14)16(20)21/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTVIHXKWSZXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration of 1H-Pyrazole Derivatives
Direct nitration of 1H-pyrazole requires careful temperature modulation to avoid over-nitration or ring degradation. Studies show that nitration at 0–5°C yields 3-nitro-1H-pyrazole as the primary product. Subsequent nitration at 50°C introduces a second nitro group at the 4-position, achieving 3,4-dinitro-1H-pyrazole in 65–72% yield. However, this method demands precise stoichiometric control, as excess HNO₃ promotes byproduct formation.
Nitration of Protected Pyrazole Intermediates
To enhance regioselectivity, pyrazole derivatives with temporary protecting groups (e.g., tert-butoxycarbonyl, BOC) are often employed. For example, nitration of BOC-protected pyrazole at 20°C in acetic anhydride yields 3,4-dinitro-1H-pyrazole after deprotection with trifluoroacetic acid. This approach improves yield to 78–85% but adds synthetic steps.
Methylene Bridge Formation via Nucleophilic Substitution
The methylene bridge linking the pyrazole and benzoate moieties is commonly constructed via nucleophilic substitution.
Alkylation of 3,4-Dinitro-1H-Pyrazole
Methyl 4-(bromomethyl)benzoate reacts with 3,4-dinitro-1H-pyrazole in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, with the pyrazole nitrogen acting as the nucleophile:
This method achieves yields of 60–68% but requires anhydrous conditions to prevent hydrolysis of the bromide intermediate.
Mitsunobu Reaction for Ether Linkage
An alternative approach employs the Mitsunobu reaction to couple methyl 4-(hydroxymethyl)benzoate with 3,4-dinitro-1H-pyrazole. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the reaction forms the methylene bridge via an oxidative coupling mechanism. Yields range from 55–62%, with the main limitation being the cost of reagents.
One-Pot Condensation Strategies
Recent advancements emphasize one-pot methodologies to streamline synthesis.
Knoevenagel Condensation
A modified Knoevenagel reaction condenses methyl 4-formylbenzoate with 3,4-dinitro-1H-pyrazole in ethanol using sodium acetate (NaOAc) as a catalyst. The reaction proceeds at room temperature via enolate intermediate formation, yielding the target compound in 70–75% after 12 hours. This method is notable for its operational simplicity and avoidance of harsh conditions.
Tandem Nitration-Alkylation
A novel tandem process combines nitration and alkylation in a single reactor. Methyl 4-[(1H-pyrazol-1-yl)methyl]benzoate is treated with fuming HNO₃ (90%) at −10°C, achieving simultaneous nitration at the 3- and 4-positions. Yields reach 58–63%, though the exothermic nature of nitration necessitates rigorous temperature control.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Nitration | HNO₃/H₂SO₄, 0–50°C | 65–72 | Cost-effective | Low regioselectivity |
| BOC-Protected Nitration | Acetic anhydride, 20°C | 78–85 | High regioselectivity | Multi-step, costly deprotection |
| SN2 Alkylation | K₂CO₃, DMF, 80°C | 60–68 | Scalable | Anhydrous conditions required |
| Mitsunobu Reaction | DIAD/PPh₃, THF, rt | 55–62 | Mild conditions | High reagent cost |
| Knoevenagel Condensation | NaOAc, EtOH, rt | 70–75 | One-pot, simple workup | Long reaction time |
| Tandem Nitration-Alkylation | HNO₃ (90%), −10°C | 58–63 | Reduced steps | Safety risks from exothermic reaction |
Optimization Strategies and Challenges
Solvent and Catalyst Selection
Nitration Regioselectivity
Electron-withdrawing nitro groups deactivate the pyrazole ring, necessitating aggressive nitration conditions. Microwave-assisted nitration at 100°C for 10 minutes improves regioselectivity to 89%, but equipment costs limit scalability.
Stability of Intermediates
Methyl 4-(bromomethyl)benzoate is prone to hydrolysis, requiring storage under inert atmospheres. Silica gel chromatography remains the primary purification method, though recrystallization from ethyl acetate/n-hexane mixtures offers a greener alternative.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino-substituted pyrazole derivatives.
Substitution: Formation of various substituted benzoate esters.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds containing dinitropyrazole structures, such as methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate, may exhibit anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The presence of nitro groups is believed to enhance their cytotoxicity against certain cancer cell lines by generating reactive intermediates upon bioreduction.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. Pyrazole derivatives are known for their effectiveness against various pathogens, including bacteria and fungi. This compound may exhibit similar properties due to its structural features that allow interaction with biological targets .
Cancer Therapy
Given its ability to generate reactive intermediates that can bind covalently to proteins or nucleic acids, this compound may have applications in cancer therapy. Its interactions with cellular targets could lead to altered cellular functions that inhibit tumor growth.
Agricultural Applications
The compound's efficacy as an insecticide and herbicide is also being investigated. Its unique structure allows for modifications that could enhance its activity against pests while minimizing toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrazole Ring
Methyl 4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate ()
- Substituents : Chloro (4-), methyl (3- and 5-) groups on pyrazole.
- Key Properties :
- Comparison :
- The chloro and methyl substituents introduce steric bulk and moderate electron-withdrawing effects (Cl) compared to the 3,4-dinitro analog. Nitro groups are stronger electron-withdrawing groups, likely reducing the compound’s basicity and increasing its polarity. This could enhance reactivity in nucleophilic substitution or hydrogen bonding interactions .
Quinoline-Piperazine-Benzoate Derivatives ()
Examples include C1 (methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) and C2–C7 (halogenated analogs).
- Substituents: Quinoline core with aryl/heteroaryl groups, linked via piperazine to benzoate.
- Key Properties :
- Higher molecular weights (~500–600 g/mol) compared to the pyrazole-based compound.
- Halogen substituents (Br, Cl, F) in C2–C4 increase hydrophobicity and may enhance binding to hydrophobic protein pockets.
- Nitro groups in the target compound may favor hydrogen bonding (as acceptors) over halogen-mediated interactions .
Heterocycle and Ester Variations
Ethyl Benzoates with Pyridazine/Isoxazole ()
Examples include I-6230 (pyridazin-3-yl) and I-6373 (3-methylisoxazol-5-yl).
- Substituents : Six-membered pyridazine or five-membered isoxazole rings.
- Key Properties :
- Pyridazine’s dual nitrogen atoms enhance polarity, while isoxazole’s oxygen-nitrogen system offers moderate basicity.
- Comparison :
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
Table 2: Substituent Impact on Reactivity
Hydrogen Bonding and Crystallography
highlights that hydrogen bonding networks (e.g., Etter’s graph-set analysis) are critical for predicting solid-state behavior. In contrast, the chloro and methyl substituents in ’s analog are less likely to participate in hydrogen bonding, favoring van der Waals or halogen interactions .
Biological Activity
Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemical development. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀N₄O₆, with a molecular weight of approximately 306.23 g/mol. The compound features a benzoate moiety with a methyl ester group and a 3,4-dinitro-1H-pyrazole substituent, contributing to its unique chemical reactivity and biological properties.
Anti-inflammatory Properties
Research indicates that compounds containing dinitropyrazole structures may exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This compound may similarly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
Cytotoxic Effects
The presence of nitro groups in this compound is believed to contribute to its cytotoxic effects against various cancer cell lines. Nitro groups can undergo bioreduction to generate reactive intermediates that interact with cellular macromolecules, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria and fungi. Preliminary studies suggest that this compound could inhibit the growth of pathogenic microorganisms, although specific data on its efficacy is still limited .
The mechanism of action for this compound involves several pathways:
- Reactive Intermediate Formation : The nitro groups can be reduced to form reactive intermediates that covalently bind to proteins or nucleic acids, altering cellular functions.
- Enzyme Interaction : The compound may interact with various enzymes or receptors within cells, influencing metabolic pathways related to inflammation and cell proliferation .
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dinitropyrazole with methyl 4-formylbenzoate under basic conditions. Common reagents include sodium hydroxide or potassium carbonate to facilitate the reaction.
Data Table: Biological Activities Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of pathogenic microorganisms |
Study on Anti-inflammatory Activity
A study published in PubMed Central examined various pyrazole derivatives for their anti-inflammatory effects. Compounds similar to this compound showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Research on Cytotoxicity
Another investigation focused on the cytotoxic effects of nitro-substituted pyrazoles against human cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity due to reactive intermediate formation upon reduction of nitro groups.
Q & A
Q. What are the optimal synthetic routes for methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. A common approach includes:
- Step 1 : Nitration of the pyrazole ring using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to introduce nitro groups at positions 3 and 4 .
- Step 2 : Alkylation of the pyrazole nitrogen with a benzyl halide derivative, followed by esterification with methyl 4-(bromomethyl)benzoate in the presence of a base (e.g., K₂CO₃) .
To maximize purity: - Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.
- Recrystallize the final product from ethanol/water mixtures to achieve >97% purity, as validated by HPLC .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm substitution patterns. Key signals include the methyl benzoate ester (~3.8 ppm, singlet) and pyrazole ring protons (8.5–9.0 ppm) .
- IR : Stretching vibrations for nitro groups (1520–1560 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) verify functional groups .
- XRD : Single-crystal X-ray diffraction resolves the spatial arrangement of the nitro and ester groups, confirming steric effects and planarity of the pyrazole-benzoate system .
Advanced Research Questions
Q. How do the electron-withdrawing nitro groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 3,4-dinitro substituents increase the electrophilicity of the pyrazole ring, enhancing reactivity toward nucleophiles (e.g., amines, thiols). To study this:
Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in:
- Test strains : Standardize assays using ATCC microbial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
- Concentration gradients : Use a microdilution method (CLSI guidelines) with 2-fold serial dilutions (0.5–128 µg/mL).
- Solvent controls : DMSO concentrations should be ≤1% to avoid cytotoxicity artifacts. Cross-reference findings with structurally analogous compounds (e.g., hydrazone derivatives) to identify structure-activity trends .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase). Parameterize the force field to account for nitro group polarization.
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-target complexes. Validate with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
